3-Ketosphinganine

Descripción

Propiedades

IUPAC Name |

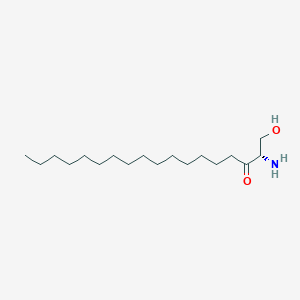

(2S)-2-amino-1-hydroxyoctadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNOSOGGAARKZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16105-69-4 | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 3-Ketosphinganine: A Cornerstone in the Sphingolipid Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the sphingolipid biosynthetic pathway represents a significant milestone in our understanding of lipid metabolism and its profound implications for cellular function and disease. Central to this pathway is the discovery of 3-ketosphinganine, the first committed intermediate in the de novo synthesis of all sphingolipids. This technical guide provides a comprehensive overview of the pivotal discovery of this compound, detailing the key enzymatic reactions, experimental protocols for their characterization, and quantitative data to support further research. We delve into the historical context of its identification and present detailed methodologies for the assay of serine palmitoyltransferase (SPT) and this compound reductase (KDSR), the two enzymes flanking this critical metabolic step. Furthermore, this guide includes structured data tables for key kinetic parameters and cellular concentrations, alongside mandatory visualizations of the signaling pathway and experimental workflows using Graphviz, to offer a practical and in-depth resource for professionals in the field.

Introduction: The Enigmatic World of Sphingolipids

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] The backbone of all sphingolipids is a long-chain amino alcohol, the most common of which in mammals is sphingosine. The de novo synthesis of this fundamental building block begins with a deceptively simple condensation reaction, the discovery of which unlocked the entire biosynthetic pathway.

The journey to understanding sphingolipid biosynthesis was a multi-decade endeavor, culminating in the identification of this compound as the transient, yet pivotal, precursor. Its formation is the rate-limiting step, making the enzymes involved prime targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.[2]

The Central Discovery: Identification of this compound

The first committed step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA, typically palmitoyl-CoA.[3] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum.[4] The product of this reaction is this compound (also known as 3-ketodihydrosphingosine).

The existence of a keto intermediate was first proposed and experimentally supported by the work of Braun and Snell in 1968.[5] Their studies with cell-free extracts of the yeast Hansenula ciferri demonstrated the formation of keto intermediates in the synthesis of sphingosine and dihydrosphingosine.[5] This seminal work laid the foundation for understanding the initial steps of the sphingolipid pathway.

The immediate fate of this compound is a rapid, NADPH-dependent reduction of its ketone group to a hydroxyl group, yielding sphinganine (dihydrosphingosine).[1] This reaction is catalyzed by the enzyme this compound reductase (KDSR), also an ER-resident enzyme.[4] The transient nature of this compound, being swiftly converted to sphinganine, made its initial detection and characterization a significant experimental challenge.

The Sphingolipid Biosynthesis Pathway: A Visual Overview

The de novo synthesis of sphingolipids is a multi-step process that begins in the endoplasmic reticulum. The initial reactions involving this compound are central to the entire pathway.

Quantitative Data

A thorough understanding of the sphingolipid pathway requires quantitative data on the enzymes and their substrates. The following tables summarize key kinetic parameters for SPT and KDSR, as well as reported cellular concentrations of this compound and sphinganine.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

| Organism/Tissue | Substrate | Km | Vmax | Reference |

| Rat Liver Microsomes | L-Serine | 0.27 mM | 13 pmol/min/106 cells | [5] |

| Rat Cerebellar Granule Cells | Palmitoyl-CoA | - | 40-54 pmol/mg DNA/min | [6] |

| Rat Cerebellar Granule Cells | Stearoyl-CoA | - | ~15 pmol/mg DNA/min | [6] |

Table 2: Kinetic Parameters of this compound Reductase (KDSR)

| Organism/Tissue | Substrate | Km | Vmax | Reference |

| Bacteroides thetaiotaomicron | This compound | N/A | N/A | [7] |

| Human (recombinant) | This compound | N/A | N/A | [8] |

Table 3: Cellular Concentrations of Sphingoid Bases

| Cell Type/Tissue | This compound | Sphinganine | Method | Reference |

| HGC27 Cancer Cells | - | ~150-400 pmol/mg protein (at 3-24h) | LC-MS/MS | [1] |

| Mouse Liver | - | ~0.1-0.2 nmol/g tissue | LC-MS/MS | [9] |

| Mouse Brain | - | ~0.05-0.1 nmol/g tissue | LC-MS/MS | [9] |

Note: The cellular concentration of this compound is generally very low due to its rapid conversion to sphinganine, making its quantification challenging.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound and the associated enzymes.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods utilizing radiolabeled L-serine.

Objective: To measure the rate of this compound formation from L-serine and palmitoyl-CoA.

Materials:

-

Cell or tissue homogenates/microsomal fractions

-

Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)

-

Substrates: 100 µM Palmitoyl-CoA, 10 mM L-serine

-

Radiolabel: [3H]L-serine or [14C]L-serine

-

Stop Solution: Chloroform/Methanol (1:2, v/v)

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates (Silica Gel G)

-

TLC Developing Solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

Procedure:

-

Prepare cell or tissue lysates or microsomal fractions. Determine protein concentration using a standard method (e.g., Bradford assay).

-

In a microcentrifuge tube, add 50-100 µg of protein.

-

Add the assay buffer to a final volume of 100 µL.

-

Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA, L-serine, and the radiolabeled serine.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 500 µL of ice-cold chloroform/methanol (1:2, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the extract onto a TLC plate and develop the chromatogram using the specified solvent system.

-

Visualize the radiolabeled this compound band using autoradiography or a phosphorimager.

-

Scrape the corresponding silica from the TLC plate into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the SPT activity as pmol of this compound formed per minute per mg of protein.

This compound Reductase (KDSR) Activity Assay

This protocol is a generalized method based on principles from bacterial and mammalian studies.

Objective: To measure the conversion of this compound to sphinganine.

Materials:

-

Cell or tissue homogenates/microsomal fractions

-

Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4)

-

Substrate: this compound (can be synthesized enzymatically in situ or obtained commercially)

-

Cofactor: 250 µM NADPH

-

Extraction Solvent: Methanol

-

Internal Standard: C17-sphinganine or other suitable odd-chain sphingoid base

-

LC-MS/MS system

Procedure:

-

Prepare cell or tissue lysates or microsomal fractions and determine the protein concentration.

-

If preparing this compound in situ, pre-incubate the reaction mixture with L-serine and palmitoyl-CoA as in the SPT assay, but without NADPH.

-

To a reaction tube containing the protein sample and assay buffer, add the this compound substrate.

-

Initiate the reductase reaction by adding NADPH.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant under nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the formation of sphinganine and the depletion of this compound using a validated LC-MS/MS method.

-

Quantify the product formation relative to the internal standard and calculate the KDSR activity.

Quantification of Sphingoid Bases by LC-MS/MS

Objective: To accurately measure the cellular concentrations of this compound and sphinganine.

Procedure:

-

Lipid Extraction:

-

Harvest cells or homogenize tissue samples.

-

Add a known amount of an appropriate internal standard (e.g., C17-sphinganine).

-

Perform a one-phase or two-phase lipid extraction using solvents such as chloroform, methanol, and water.

-

-

Sample Preparation:

-

Dry the lipid extract.

-

Reconstitute in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, or methanol with additives like formic acid or ammonium formate to improve ionization.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for this compound, sphinganine, and the internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of authentic standards.

-

Calculate the concentration of the endogenous sphingoid bases in the sample by comparing their peak area ratios to the internal standard against the standard curve.

-

Mandatory Visualizations

Experimental Workflow for the Discovery of this compound

The following diagram illustrates a generalized experimental workflow that led to the identification of this compound as an intermediate in sphingolipid biosynthesis.

References

- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 2. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 9. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 3-Ketosphinganine in De Novo Sphingolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to regulating complex signaling pathways. The de novo synthesis of sphingolipids is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of 3-ketosphinganine, the first committed intermediate in the de novo sphingolipid synthesis pathway. We will delve into its biosynthesis, enzymatic regulation, and downstream metabolic fate. This document also provides detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside a discussion of its emerging role as a bioactive molecule and potential therapeutic target.

Introduction: The Gateway to Sphingolipid Synthesis

De novo sphingolipid synthesis originates in the endoplasmic reticulum (ER) with the formation of this compound, also known as 3-ketodihydrosphingosine.[1][2] This molecule represents the committed step in the creation of the sphingoid base backbone, which is the structural foundation of all sphingolipids.[1][2] The synthesis of this compound is a critical control point for the entire pathway, ensuring cellular homeostasis and responding to various cellular stresses.[1][3][4] Under normal physiological conditions, this compound is a transient intermediate, maintained at low cellular levels due to its rapid conversion to downstream metabolites.[5] However, the accumulation of this and other upstream sphingolipid intermediates can be cytotoxic, highlighting the importance of the pathway's stringent regulation.[5][6]

The De Novo Sphingolipid Synthesis Pathway: A Focus on this compound

The synthesis of complex sphingolipids from non-sphingolipid precursors is a multi-step enzymatic process. The initial and rate-limiting step is the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA, to form this compound.[7][8] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[7][8]

Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme this compound reductase (KSR), also known as 3-ketodihydrosphingosine reductase (KDSR).[9][10][11][12] This reduction step is crucial for preventing the accumulation of the potentially toxic this compound.[3][4] From sphinganine, a diverse array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are generated through a series of enzymatic modifications.

Quantitative Data on Key Molecules and Enzymes

Precise quantification of intermediates and enzyme activities is paramount for understanding the dynamics of de novo sphingolipid synthesis. Below are tables summarizing available quantitative data.

| Parameter | Value | Organism/System | Reference |

| Serine Palmitoyltransferase (SPT) | |||

| Km for L-Serine | 1.2 mM | Mammalian | [7] |

| Vmax for L-Serine | Not specified | Mammalian | [7] |

| Ki for Myriocin | ~10 nM | Yeast | [13] |

| This compound | |||

| IC50 (HGC27 cancer cells, 24h) | 19.7 ± 3.3 µM | Human | [14] |

Experimental Protocols

Measurement of Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from an improved HPLC-based method, offering higher sensitivity compared to traditional radioactive assays.[7]

Materials:

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate.

-

Substrate Solution: 5 mM L-serine, 50 µM palmitoyl-CoA, 20 µM pyridoxal 5'-phosphate (PLP) in reaction buffer.

-

Cell Lysate: Total cell lysate prepared by sonication in a suitable buffer.

-

Reducing Agent: 5 mg/mL sodium borohydride (NaBH4) in water (prepare fresh).

-

Extraction Solvent: Chloroform/methanol (2:1, v/v).

-

Internal Standard: C17-sphinganine.

-

HPLC System with a suitable C18 column and fluorescence detector.

Procedure:

-

Reaction Setup: In a polypropylene tube, mix 50 µg of total cell lysate protein with the substrate solution to a final volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reduction: Stop the reaction and reduce the this compound product by adding 50 µL of freshly prepared NaBH4 solution. Incubate for 30 minutes at room temperature.

-

Lipid Extraction: Add the internal standard. Extract the lipids by adding the chloroform/methanol solvent, vortexing, and centrifuging to separate the phases.

-

Sample Preparation for HPLC: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

-

HPLC Analysis: Inject the sample onto the HPLC system. The resulting sphinganine is derivatized with o-phthalaldehyde (OPA) for fluorescent detection. Quantify the amount of sphinganine produced relative to the internal standard.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples.[15][16]

Materials:

-

Extraction Solvent: Isopropanol/heptane/water or a modified Bligh-Dyer extraction with chloroform/methanol/water.[15]

-

Internal Standard: Stable isotope-labeled this compound (e.g., d7-3-ketosphinganine).

-

LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system.

-

LC Column: A C18 or HILIC column suitable for lipid analysis.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

-

Lipid Extraction: Perform lipid extraction using the chosen solvent system.

-

Sample Clarification: Centrifuge the extract to pellet any debris and transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.

Signaling Roles of this compound and its Metabolites

While long considered a mere metabolic intermediate, recent evidence suggests that this compound and its immediate downstream products can influence cellular signaling pathways.

Induction of Autophagy

Exogenous administration of this compound has been shown to induce autophagy in cancer cells.[4][17][18] Time-course experiments suggest that this effect is mediated by the accumulation of its downstream metabolites, sphinganine, sphinganine-1-phosphate, and dihydroceramides.[17][18] This finding opens up new avenues for investigating the role of the de novo sphingolipid synthesis pathway in the regulation of autophagy and its potential as a therapeutic target in cancer.

Conclusion and Future Directions

This compound stands at a critical juncture in cellular metabolism, serving as the gatekeeper for the entire de novo sphingolipid synthesis pathway. Its formation is the rate-limiting step, and its levels are tightly controlled to prevent cellular toxicity. The development of sensitive analytical methods has begun to shed light on its potential role as a signaling molecule, particularly in the context of autophagy.

For researchers and drug development professionals, understanding the regulation of this compound synthesis and its downstream effects is crucial. Targeting the enzymes responsible for its formation and conversion, namely SPT and KSR, presents a promising strategy for modulating sphingolipid metabolism in various disease states. Future research should focus on elucidating the precise molecular mechanisms by which this compound and its metabolites regulate cellular processes, as well as on the development of specific inhibitors for KSR to further probe the consequences of this compound accumulation. A deeper understanding of this pivotal molecule will undoubtedly unlock new therapeutic opportunities for a wide range of sphingolipid-related pathologies.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. uniprot.org [uniprot.org]

- 3. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 9. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]

- 12. graphviz.org [graphviz.org]

- 13. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Ketosphinganine Biosynthesis and Metabolism for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 3-ketosphinganine, the initial and rate-limiting product in the de novo sphingolipid synthesis pathway. We delve into the core enzymatic reactions, their regulation, and the subsequent metabolic fate of this transient but crucial intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics and metabolite concentrations, and visual representations of the associated signaling pathways. A thorough understanding of this compound metabolism is paramount for the development of therapeutics targeting sphingolipid-related pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.

Introduction to this compound and the Sphingolipidome

Sphingolipids are a diverse class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The entire complement of sphingolipids within a cell is referred to as the sphingolipidome. The biosynthesis of all sphingolipids begins with a common precursor, this compound. Although its intracellular concentration is typically low due to its rapid conversion to downstream metabolites, the flux through this initial step is a critical determinant of overall sphingolipid levels.[2][3] Dysregulation of this compound synthesis and metabolism has been implicated in a variety of diseases, making the enzymes involved attractive targets for therapeutic intervention.

The Core Pathway: this compound Biosynthesis and Metabolism

The de novo synthesis of this compound and its immediate metabolic conversion occur in the endoplasmic reticulum (ER).[4][5] This pathway involves two key enzymatic steps.

Biosynthesis: Serine Palmitoyltransferase (SPT)

The formation of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT) (EC 2.3.1.50), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[6] SPT mediates the condensation of L-serine and palmitoyl-CoA, representing the committed step in sphingolipid biosynthesis.[6]

Reaction: L-serine + Palmitoyl-CoA → this compound + CoA + CO₂

The mammalian SPT is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits.[7]

Metabolism: this compound Reductase (KSR)

This compound is rapidly metabolized to sphinganine (dihydrosphingosine) by the action of this compound reductase (KSR), also known as 3-dehydrosphinganine reductase (EC 1.1.1.102).[8][9] This reaction is dependent on the cofactor NADPH.[8]

Reaction: this compound + NADPH + H⁺ → Sphinganine + NADP⁺

Sphinganine then serves as the backbone for the synthesis of more complex sphingolipids, such as dihydroceramide, through the action of ceramide synthases.[6]

Regulation of this compound Biosynthesis

The activity of SPT, the gatekeeper of sphingolipid synthesis, is tightly regulated to maintain sphingolipid homeostasis. Key regulatory mechanisms include:

-

ORM-family proteins (ORMDLs in mammals): These ER-resident proteins are negative regulators of SPT.[2][10] ORMDLs form a complex with SPT and inhibit its activity.[7]

-

Ceramide-mediated feedback inhibition: Elevated levels of ceramide can directly inhibit the SPT-ORMDL complex, providing a rapid feedback mechanism to control sphingolipid synthesis.[10]

-

Phosphorylation: In yeast, the phosphorylation of Orm proteins by kinases such as Ypk1 (downstream of TORC2) alleviates their inhibitory effect on SPT, thereby upregulating sphingolipid synthesis.[11]

Signaling Roles of this compound and its Metabolites

While primarily viewed as a metabolic intermediate, accumulation of this compound and its downstream products can trigger cellular signaling events.

Induction of Autophagy

Exogenous application of this compound has been shown to induce autophagy in cancer cells.[6][12] This process appears to be mediated by the accumulation of its downstream metabolites, including sphinganine, sphinganine-1-phosphate, and dihydroceramides.[12] The precise molecular pathway linking these sphingolipids to the core autophagy machinery (e.g., ATG proteins) is an area of active investigation.[13][14]

References

- 1. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 7. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autophagy regulates sphingolipid levels in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging roles of ATG proteins and membrane lipids in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 3-Ketosphinganine by Serine Palmitoyltransferase (SPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-ketosphinganine (3-KDS), the foundational step in de novo sphingolipid biosynthesis. This critical reaction is catalyzed by serine palmitoyltransferase (SPT), a highly regulated, multi-subunit enzyme complex. This document details the structure and function of the SPT holoenzyme, the intricacies of its catalytic mechanism, and its regulation. Furthermore, it presents key quantitative data, detailed experimental protocols for measuring SPT activity, and visual representations of the biochemical pathways and workflows involved. This guide is intended to serve as a critical resource for professionals engaged in sphingolipid research and the development of therapeutics targeting this vital metabolic pathway.

Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis

Sphingolipids are a crucial class of lipids that serve as both structural components of eukaryotic cell membranes and as bioactive molecules involved in a vast array of cellular processes, including signal transduction, cell growth, apoptosis, and migration.[1] The entire family of sphingolipids is derived from a common precursor, the sphingoid long-chain base, which is generated through the de novo biosynthesis pathway.

The first and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA to produce this compound (also known as 3-ketodihydrosphingosine).[2][3] This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT, EC 2.3.1.50).[4] Given its role as the gatekeeper for sphingolipid production, SPT activity is tightly controlled, and its dysregulation is implicated in numerous pathologies, including hereditary sensory neuropathy type 1 (HSAN1), cancer, and metabolic diseases like diabetes.[1][5] Understanding the enzymatic synthesis of 3-KDS is therefore fundamental to deciphering the complexities of sphingolipid metabolism and developing targeted therapeutic interventions.[6]

The Serine Palmitoyltransferase (SPT) Holoenzyme

In eukaryotes, SPT is a multi-subunit enzyme complex anchored to the membrane of the endoplasmic reticulum (ER).[7][8] The bacterial counterpart is typically a soluble homodimer.[9] The core of the eukaryotic SPT complex is a heterodimer composed of two main subunits, SPTLC1 and SPTLC2 (Long Chain Base 1 and 2).[4] A third paralog, SPTLC3, can also form a functional heterodimer with SPTLC1.[4] While SPTLC2 contains the key catalytic residues, SPTLC1 is essential for the stability and function of the enzyme.[4]

The activity and substrate specificity of this core dimer are further modulated by regulatory subunits.

-

Small Subunits of SPT (ssSPTs): Two small, single-pass transmembrane proteins, ssSPTa and ssSPTb, have been identified as key regulators. These subunits significantly stimulate SPT's enzymatic activity.[1] Furthermore, they play a crucial role in determining the acyl-CoA substrate specificity. For instance, a complex containing ssSPTa shows high selectivity for palmitoyl-CoA (C16), whereas a complex with ssSPTb can also utilize longer acyl-CoAs like stearoyl-CoA (C18).[1][10]

-

ORMDL Proteins: These ER-resident proteins (ORMDL1-3 in mammals) act as negative regulators of SPT.[2] They sense cellular sphingolipid levels, particularly ceramide, and bind to the SPT complex to allosterically inhibit its activity, thereby maintaining sphingolipid homeostasis.[2] When sphingolipid levels are high, ORMDL proteins bind and block the substrate tunnel, reducing enzyme activity.[1][11]

The Enzymatic Reaction: Synthesis of this compound

SPT catalyzes a pyridoxal 5'-phosphate (PLP)-dependent, Claisen-like condensation reaction.[4][9] The cofactor PLP is covalently bound to a conserved lysine residue in the active site of the SPTLC2 subunit.[4][8]

Overall Reaction:

L-serine + Palmitoyl-CoA → this compound + CoA + CO₂

The reaction proceeds through several distinct steps:

-

Transimination: The amine group of the L-serine substrate attacks the internal aldimine (the Schiff base between PLP and the active-site lysine), displacing the lysine and forming a new external aldimine with the PLP cofactor.[4][12]

-

Deprotonation: A base in the active site abstracts the α-proton from L-serine, leading to the formation of a stabilized quinonoid intermediate.[4]

-

Condensation: The quinonoid intermediate performs a nucleophilic attack on the thioester carbonyl of palmitoyl-CoA.[4]

-

Decarboxylation: The carboxyl group of the serine moiety is released as CO₂, a thermodynamically favorable step that drives the reaction forward.[4]

-

Product Release: Following protonation and rearrangement, the product, this compound, is released. The active site lysine then attacks the PLP cofactor, regenerating the internal aldimine and preparing the enzyme for the next catalytic cycle.[4][12]

Caption: Catalytic mechanism of this compound synthesis by SPT.

Quantitative Data

The following tables summarize key quantitative data related to the SPT-catalyzed reaction. Values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Substrates, Products, and Cofactors of SPT

| Component Type | Name | Role in Reaction |

| Substrate | L-Serine | Provides the amino alcohol backbone.[4] |

| Substrate | Palmitoyl-CoA | Provides the C16 acyl chain.[4] |

| (or other Acyl-CoAs) | Other fatty acyl-CoAs (e.g., stearoyl-CoA) can be used, depending on the ssSPT subunit present.[1] | |

| Product | This compound (3-KDS) | The initial sphingoid base precursor.[1] |

| Byproduct | Coenzyme A (CoA) | Released from the acyl-CoA substrate.[4] |

| Byproduct | Carbon Dioxide (CO₂) | Released via decarboxylation of L-serine.[4] |

| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Essential for the catalytic condensation mechanism.[7] |

Table 2: Kinetic Parameters of Serine Palmitoyltransferase

| Parameter | Substrate | Reported Value | Enzyme Source / Condition | Citation |

| Km | L-Serine | 0.26 mM | Purified human SPT complex | [1] |

| L-Serine | 1.2 mM | Mammalian SPT (HEK293 cells) | [13] | |

| L-Serine | 0.28 mM | Purified SPT (CHO cells) | [14] | |

| Km | Palmitoyl-CoA | ~0.05 - 0.1 mM (Optimal) | Mammalian SPT (HEK293 cells) | [13] |

| Palmitoyl-CoA | 1.6 µM | S. paucimobilis SPT | [15] | |

| Specific Activity | L-Serine / Palmitoyl-CoA | 19.8 nmol/mg/min | Purified human SPT complex | [1] |

| kcat | L-Serine / Palmitoyl-CoA | 0.200 s⁻¹ | S. paucimobilis SPT | [15] |

Note: Palmitoyl-CoA can exhibit substrate inhibition at higher concentrations.[13]

Table 3: Modulators of SPT Activity

| Modulator Type | Name | Mechanism of Action |

| Inhibitor | Myriocin | A potent, non-competitive inhibitor that mimics the transition state.[1][16] |

| Inhibitor | Cycloserine | An L-serine analog that acts as an inhibitor.[9] |

| Inhibitor | Compound-2 | A novel, orally available competitive inhibitor.[17] |

| Negative Regulator | ORMDL Proteins | Allosterically inhibit SPT in response to high ceramide levels.[1][2] |

| Activator | ssSPTa / ssSPTb | Small subunits that enhance SPT activity and modulate acyl-CoA specificity.[1] |

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of 3-KDS is the entry point into the canonical de novo sphingolipid synthesis pathway. Once formed, 3-KDS is rapidly metabolized in subsequent steps, also occurring at the ER.

-

Reduction: this compound is immediately reduced to sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme this compound reductase (KSR).[18][19]

-

N-Acylation: Sphinganine is then acylated by one of six ceramide synthases (CerS), each with a preference for different fatty acyl-CoA chain lengths, to form dihydroceramide.[18]

-

Desaturation: Finally, a double bond is introduced into the dihydroceramide backbone by dihydroceramide desaturase (DES1) to produce ceramide, the central hub of sphingolipid metabolism.[18]

From ceramide, a vast array of complex sphingolipids, such as sphingomyelin and glycosphingolipids, are generated.

Caption: The de novo sphingolipid biosynthesis pathway.

Experimental Protocols

Protocol: Cell-Free Assay for this compound Synthesis

This protocol describes a method for measuring SPT activity in vitro using either a microsomal fraction or total cell lysate as the enzyme source.[5] Detection can be achieved via traditional radiometric methods or more sensitive HPLC-based techniques.[5]

Objective: To quantify the enzymatic activity of SPT by measuring the rate of 3-KDS formation.

Principle: An enzyme source is incubated with the substrates L-serine and palmitoyl-CoA, along with the cofactor PLP. The reaction is stopped, and the product, 3-KDS, is extracted and quantified. For radiometric assays, [¹⁴C]L-serine is often used, and the radiolabeled 3-KDS product is separated by thin-layer chromatography (TLC) and quantified.[13][20] For non-radiometric assays, the product is quantified by HPLC-MS/MS.[5]

Materials:

-

Enzyme Source: Microsomal fraction or total cell lysate from tissues (e.g., rat liver) or cultured cells (e.g., HEK293).[5][21]

-

Reaction Buffer: E.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT and 2.5 mM EDTA.

-

Substrates:

-

L-serine solution (e.g., 50 mM stock). For radiometric assay, include [¹⁴C]L-serine.

-

Palmitoyl-CoA solution (e.g., 5 mM stock).

-

-

Cofactor: Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM stock).

-

Reaction Stop Solution: Chloroform:Methanol (1:2, v/v).

-

Control Inhibitor (Optional): Myriocin (e.g., 1 mM stock in DMSO).

-

Equipment: Thermomixer or water bath, centrifuge, TLC plates and chamber (for radiometric assay), or HPLC-MS/MS system.

Procedure:

-

Preparation of Enzyme Source (Microsomal Fraction): a. Homogenize cells or tissue in a suitable lysis buffer on ice. b. Centrifuge the homogenate at low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: a. In a microcentrifuge tube, prepare a master mix containing the reaction buffer, PLP (final concentration ~50 µM), and L-serine (final concentration ~2 mM). b. For a typical 100 µL reaction, add the following to a tube on ice:

- 50 µL of master mix.

- X µL of enzyme source (e.g., 20-100 µg of microsomal protein).

- X µL of H₂O to bring the volume to 90 µL. c. For control reactions, add an inhibitor like Myriocin (final concentration ~10 µM). d. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Enzymatic Reaction: a. Initiate the reaction by adding 10 µL of palmitoyl-CoA solution (final concentration ~50-100 µM). b. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.[13]

-

Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 µL of ice-cold Chloroform:Methanol (1:2, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids (including 3-KDS).

-

Product Detection and Quantification:

-

Radiometric Method: a. Spot the extracted lipids onto a TLC plate. b. Develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid). c. Visualize the radiolabeled 3-KDS spot using a phosphorimager or autoradiography. d. Scrape the corresponding spot and quantify the radioactivity using liquid scintillation counting.[20]

-

HPLC-MS/MS Method: a. Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent. b. Inject the sample into an HPLC-MS/MS system equipped with a C18 column. c. Quantify 3-KDS based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, using a standard curve for absolute quantification.

-

Data Analysis: Calculate the specific activity of SPT as nmol (or pmol) of 3-KDS produced per minute per mg of protein.

Caption: General workflow for a cell-free SPT activity assay.

Conclusion

The enzymatic synthesis of this compound by serine palmitoyltransferase is a cornerstone of cellular lipid metabolism. As the committed step in the biosynthesis of all sphingolipids, the SPT-catalyzed reaction is a critical point of regulation and a promising target for therapeutic intervention in a variety of human diseases. The intricate control of the SPT holoenzyme by its various subunits and its complex catalytic mechanism underscore the importance of maintaining sphingolipid homeostasis. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate this essential enzyme and its role in health and disease.

References

- 1. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 4. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 7. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural, mechanistic and regulatory studies of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine palmitoyltransferase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activities of serine palmitoyltransferase (this compound synthase) in microsomes from different rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular localization of 3-Ketosphinganine

An In-Depth Technical Guide to the Cellular Localization of 3-Ketosphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-oxosphinganine, is the initial and pivotal intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] This pathway is fundamental to the synthesis of critical cellular components like ceramides, sphingomyelins, and glycosphingolipids, which play essential roles in membrane structure, cell signaling, and regulation.[4][5] Understanding the precise subcellular location of this compound is paramount for elucidating the spatial organization of sphingolipid metabolism and for developing targeted therapeutic interventions for diseases associated with aberrant sphingolipid pathways. This guide provides a comprehensive overview of the , focusing on its synthesis, immediate metabolic fate, and the experimental methodologies used to determine its location.

Primary Cellular Localization: The Endoplasmic Reticulum

The synthesis of this compound is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , which condenses L-serine and palmitoyl-CoA.[1][5][6] The subcellular localization of SPT, therefore, dictates the primary location of this compound.

1. Endoplasmic Reticulum (ER): The Central Hub of Synthesis

Overwhelming evidence from subcellular fractionation, enzymatic assays, and fluorescence microscopy confirms that SPT is predominantly an integral membrane protein of the endoplasmic reticulum (ER) .[4][7][8][9] The active site of the SPT enzyme complex faces the cytosolic side of the ER membrane .[5][7][10][11] This orientation allows SPT ready access to its substrates, L-serine and palmitoyl-CoA, which are present in the cytosol. Consequently, this compound is synthesized at the ER-cytosol interface.[6][9]

2. ER-Mitochondria Contact Sites

Recent studies have revealed a more nuanced localization of the SPT complex. Subunits of SPT, specifically SPTLC1 and SPTLC2, have been shown to exhibit dual localization, with SPTLC1 residing in the ER and SPTLC2 present on both the ER and the outer mitochondrial membrane.[12] This suggests that a functional SPT complex can assemble in trans at ER-mitochondria contact sites , also known as Mitochondria-Associated Membranes (MAMs).[12] This specialized localization provides a potential mechanism for direct channeling of sphingolipid intermediates between these two organelles, highlighting a critical intersection in cellular lipid metabolism.

3. Other Putative Locations

While the ER is the primary site for de novo sphingolipid biosynthesis, at least one subunit of the SPT complex, SPT1, has also been identified in the nucleus and focal adhesions .[4] The function of SPT1 in these compartments appears to be related to cell morphology rather than bulk sphingolipid synthesis.[4]

Metabolic Fate and Transience of this compound

This compound is a transient metabolic intermediate. Immediately following its synthesis, it is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme This compound Reductase (KSR) .[1][5][6][9] This enzyme is also located in the endoplasmic reticulum , with its active site facing the cytosol.[9][11] The co-localization and rapid sequential action of SPT and KSR in the ER membrane ensure an efficient metabolic flux and imply that significant concentrations of free this compound do not accumulate or traffic to distant cellular compartments. The resulting sphinganine is then further acylated in the ER to form dihydroceramide, the precursor to more complex sphingolipids that are subsequently transported to the Golgi apparatus.[8][11][13]

Quantitative Data on Subcellular Distribution

Currently, there is a lack of quantitative data in the literature detailing the specific concentrations or percentage distribution of this compound across different subcellular compartments. Research has primarily focused on identifying the localization of the enzymes responsible for its synthesis and immediate conversion, as its transient nature makes direct measurement challenging.

| Metabolite/Enzyme | Primary Localization | Other Reported Locations | Methodologies Used |

| Serine Palmitoyltransferase (SPT) | Endoplasmic Reticulum (Cytosolic face)[4][7][8][9] | ER-Mitochondria Contact Sites,[12] Nucleus, Focal Adhesions[4] | Subcellular Fractionation, Fluorescence Microscopy, Confocal Microscopy, Co-IP |

| This compound | Site of synthesis (ER/ER-Mitochondria interface) | Not reported to accumulate elsewhere | Inferred from SPT localization |

| This compound Reductase (KSR) | Endoplasmic Reticulum (Cytosolic face)[9][11] | - | Subcellular Fractionation, Proteolytic Digestion Assays |

Experimental Protocols

The determination of the subcellular localization of enzymes like SPT, and by extension the site of this compound synthesis, relies on a combination of biochemical and cell biology techniques.

1. Subcellular Fractionation and Enzymatic Assays

-

Objective: To isolate different organelles and measure the activity of a specific enzyme (e.g., SPT) in each fraction.

-

Methodology:

-

Cell Lysis: Tissues or cultured cells are homogenized in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Nuclei and cytoskeleton pellet at low speeds, followed by mitochondria, and finally microsomes (fragments of the ER and Golgi).

-

Density Gradient Centrifugation: For higher purity, the microsomal fraction is further separated on a sucrose or other density gradient to resolve ER from Golgi and other vesicles.

-

Enzymatic Assay: Each fraction is incubated with the substrates for SPT (L-serine and radiolabeled palmitoyl-CoA). The production of radiolabeled this compound is then quantified to determine the enzymatic activity in each organellar fraction.

-

Western Blotting: Protein markers specific to each organelle (e.g., Calnexin for ER, GM130 for Golgi) are used to confirm the purity of the fractions.

-

2. Fluorescence Microscopy of Epitope-Tagged Proteins

-

Objective: To visualize the location of an enzyme within intact cells.

-

Methodology:

-

Plasmid Construction: The gene encoding the enzyme of interest (e.g., SPTLC1) is cloned into an expression vector containing a fluorescent protein tag (e.g., GFP) or a small epitope tag (e.g., FLAG, Myc).

-

Cell Transfection: The plasmid is introduced into cultured cells.

-

Co-localization Staining: After allowing time for protein expression, the cells are fixed. To identify specific organelles, cells are co-stained with antibodies against known organellar marker proteins (e.g., anti-PDI for ER, MitoTracker dye for mitochondria).

-

Imaging: The cellular location of the tagged protein is visualized using confocal or fluorescence microscopy. Co-localization of the tagged protein's signal with an organelle marker's signal indicates its subcellular residence.

-

3. Co-Immunoprecipitation (Co-IP)

-

Objective: To identify protein-protein interactions, which can confirm localization to specific cellular structures (e.g., focal adhesions).

-

Methodology:

-

Cell Lysis: Cells are lysed using a non-denaturing buffer that preserves protein complexes.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., SPT1) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G-conjugated beads are used to capture the antibody-protein complex, pulling it out of the solution.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against a suspected interacting partner (e.g., vinculin for focal adhesions).[4]

-

Visualizations

Caption: De novo sphingolipid synthesis pathway at the ER membrane.

Caption: Experimental workflow for subcellular fractionation.

References

- 1. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 2. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Subcellular localization and membrane topology of serine palmitoyltransferase, 3-dehydrosphinganine reductase, and sphinganine N-acyltransferase in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

- 13. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

3-Ketosphinganine: A Bioactive Lipid Precursor at the Crossroads of Sphingolipid Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketosphinganine (KSa) is the inaugural and pivotal intermediate in the de novo biosynthesis of all sphingolipids. Formed by the rate-limiting enzyme serine palmitoyltransferase (SPT), KSa occupies a critical juncture, dictating the flux through this essential metabolic pathway. While often considered a transient precursor, recent evidence highlights its intrinsic bioactivity and the profound cellular consequences of its accumulation. This technical guide provides a comprehensive overview of this compound's role as a bioactive lipid precursor, detailing its metabolism, associated signaling pathways, and the experimental methodologies used for its investigation. Quantitative data on its cytotoxic effects and the enzymatic activities governing its turnover are presented in structured tables. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are provided to equip researchers and drug development professionals with the necessary tools to explore the therapeutic potential of targeting this crucial node in sphingolipid metabolism.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy. The de novo synthesis of sphingolipids is a highly regulated process that begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), yielding this compound (KSa)[1][2][3]. This initial step is the primary control point for the entire pathway.

Under normal physiological conditions, this compound is rapidly reduced to sphinganine (Sa) by the enzyme this compound reductase (KDSR)[2][4]. However, dysregulation of this pathway, either through genetic mutations, disease states, or pharmacological intervention, can lead to the accumulation of KSa and its downstream metabolites, with significant cellular consequences. Emerging research indicates that KSa itself is not merely a passive intermediate but possesses inherent bioactivity, capable of inducing cellular stress responses and influencing cell fate.

This guide will delve into the core aspects of this compound biology, providing a technical resource for its study and therapeutic targeting.

De Novo Sphingolipid Biosynthesis and this compound Metabolism

The synthesis of this compound is the committed step in de novo sphingolipid biosynthesis and occurs on the cytosolic face of the endoplasmic reticulum (ER)[2]. The pathway proceeds as follows:

-

Formation of this compound: Serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound[1][2]. This reaction is the rate-limiting step of the pathway.

-

Reduction to Sphinganine: this compound is swiftly converted to sphinganine by the action of this compound reductase (KDSR), an NADPH-dependent enzyme[4].

-

Formation of Dihydroceramides: Sphinganine is then N-acylated by one of six ceramide synthases (CerS) to form dihydroceramides.

-

Formation of Ceramides: Finally, a double bond is introduced into the sphingoid backbone of dihydroceramides by dihydroceramide desaturase 1 (DES1) to produce ceramides, the central hub of sphingolipid metabolism.

The tight regulation of this pathway is crucial, as the accumulation of intermediates like this compound can be toxic to the cell[5][6][7].

Metabolic Fate of Exogenous this compound

Studies using deuterated this compound (d2KSa) have shown that when supplied exogenously to cancer cells, it is rapidly metabolized to sphinganine, sphinganine-1-phosphate, and dihydroceramides, leading to a significant accumulation of these dihydrosphingolipids. Notably, direct N-acylation or phosphorylation of this compound does not appear to be a major metabolic route[8].

Bioactivity and Signaling Pathways of this compound and its Metabolites

While research into the direct signaling roles of this compound is still emerging, its accumulation and the subsequent increase in its downstream metabolites, particularly sphinganine and dihydroceramides, trigger distinct cellular responses.

Induction of Autophagy

A prominent effect of elevated this compound levels is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. Treatment of cancer cell lines such as HGC27, T98G, and U87MG with this compound leads to a significant increase in the autophagic marker LC3-II[8]. Time-course experiments suggest that this effect is mediated by the accumulation of sphinganine, sphinganine-1-phosphate, and dihydroceramides[8].

Cytotoxicity

Accumulation of this compound is cytotoxic to cancer cells. This toxicity is thought to arise from the disruption of cellular processes and the induction of stress pathways.

Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Compound | Parameter | Value (µM) | Incubation Time (h) | Reference |

| HGC27 (gastric cancer) | This compound (KSa) | CC50 | 19.7 ± 3.3 | 24 | [8] |

| HGC27 (gastric cancer) | This compound (KSa) | CC25 | 12.6 ± 6.4 | 24 | [8] |

| T98G (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC50 | 26.9 ± 4.2 | 24 | [8] |

| T98G (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC25 | 16.9 ± 7.6 | 24 | [8] |

| U87MG (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC50 | 29.9 ± 9.1 | 24 | [8] |

| U87MG (glioblastoma) | d2-Ketosphinganine (d2KSa) | CC25 | 15.0 ± 4.9 | 24 | [8] |

CC50: Half-maximal cytotoxic concentration; CC25: 25% cytotoxic concentration. Data are presented as mean ± SD.

Table 2: Activity of this compound Synthase (SPT) in Rat Cerebellar Granule Cells

| Substrate | Time in Culture (days) | Enzyme Activity (pmol this compound/mg cell DNA per min) | Reference |

| Palmitoyl-CoA | 1 | ~40 | [9] |

| Palmitoyl-CoA | 8 | ~54 | [9] |

| Palmitoyl-CoA | 22 | ~39 | [9] |

| Stearoyl-CoA | 1 | Very low | [9] |

| Stearoyl-CoA | >1 | ~15 (constant) | [9] |

Experimental Protocols

Quantification of this compound and Other Sphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of sphingolipids in cell culture samples. Specific parameters may need to be optimized for different instruments and matrices.

5.1.1. Sample Preparation and Lipid Extraction

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

Lipid Extraction (Modified Bligh-Dyer):

-

To a known amount of protein lysate (e.g., 100 µg), add a mixture of chloroform:methanol:water (2:1:0.8, v/v/v).

-

Vortex thoroughly and incubate on ice.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).

-

5.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating sphingolipids based on acyl chain length.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient: A gradient from high aqueous to high organic content is typically used.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of this compound and other sphingoid bases.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Assay for Autophagy Induction by Western Blotting for LC3-II

This protocol describes the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy.

5.2.1. Cell Treatment and Lysis

-

Cell Seeding and Treatment: Seed cells to the desired confluency. Treat cells with this compound or a vehicle control for the desired time. Include positive controls for autophagy induction (e.g., starvation, rapamycin) and negative controls. To measure autophagic flux, include a condition with an inhibitor of lysosomal degradation (e.g., bafilomycin A1 or chloroquine) for the last few hours of the treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration for equal loading.

5.2.2. Western Blotting

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a high-percentage (e.g., 15%) or gradient (e.g., 4-20%) polyacrylamide gel to resolve LC3-I and LC3-II.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/loading control ratio indicates an increase in autophagosomes.

Visualizations

Signaling and Metabolic Pathways

Caption: De novo sphingolipid biosynthesis pathway and induction of autophagy by this compound metabolites.

Experimental Workflows

Caption: Experimental workflow for LC-MS/MS-based quantification of this compound.

Caption: Experimental workflow for assessing autophagy via LC3-II Western Blotting.

Conclusion

This compound stands as a critical gatekeeper of the de novo sphingolipid synthesis pathway. While its role as a precursor is well-established, its intrinsic bioactivity and the cellular consequences of its accumulation are areas of growing interest. The ability of this compound and its immediate metabolites to induce autophagy and cytotoxicity in cancer cells highlights the therapeutic potential of targeting SPT and other enzymes that regulate its levels. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the complex biology of this compound and its implications in health and disease. Future investigations into the direct signaling mechanisms of this compound will be crucial for a complete understanding of its role as a bioactive lipid and for the development of novel therapeutic strategies.

References

- 1. Potential therapeutic targets for atherosclerosis in sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and characterization of this compound reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.skku.edu [pure.skku.edu]

- 7. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]

- 9. Activity of this compound synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: Early Studies on 3-Ketosphinganine and Ceramide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of ceramides, central molecules in sphingolipid metabolism, begins with the formation of a transient yet pivotal intermediate: 3-ketosphinganine. Early investigations into this pathway laid the foundational knowledge for our current understanding of ceramide synthesis and its role in cellular processes. This technical guide delves into the seminal studies that first elucidated the role of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the logical framework that established its place in the de novo ceramide synthesis pathway.

Core Concepts: The De Novo Pathway Unveiled

The de novo synthesis of ceramides is a multi-step enzymatic process localized to the endoplasmic reticulum. The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step gives rise to this compound, the first committed molecule in the sphingolipid biosynthetic pathway. Subsequently, this compound is rapidly reduced to sphinganine (dihydrosphingosine) by the action of this compound reductase (KDSR). Finally, sphinganine is acylated by a family of ceramide synthases (CerS) to form dihydroceramide, which is then desaturated to yield ceramide.

Quantitative Data from Early Investigations

The following tables summarize key quantitative data from early studies on the enzymes responsible for this compound synthesis and reduction. These values provided the first insights into the kinetics and regulation of the initial steps of ceramide biosynthesis.

Table 1: Kinetic Properties of Serine Palmitoyltransferase (SPT)

| Source Organism/Cell Line | Substrate | Km | Vmax | Reference |

| LM Cells (in vitro) | L-Serine | 0.27 mM | 13 pmol/min/106 cells | [1] |

| LM Cells (intact) | L-Serine | 0.23 mM | 14 pmol/min/106 cells | [1] |

| Rat Cerebellar Granule Cells | Palmitoyl-CoA | - | 54 pmol/min/mg DNA | [2] |

| Rat Cerebellar Granule Cells | Stearoyl-CoA | - | 15 pmol/min/mg DNA | [2] |

Table 2: Kinetic Properties of this compound Reductase (KDSR)

| Source Organism/Tissue | Substrate | Km | Cofactor | Reference |

| Rat Liver Microsomes | This compound | 5 µM | NADPH | [3] |

Experimental Protocols from Seminal Studies

The elucidation of the role of this compound in ceramide synthesis was dependent on the development of robust in vitro assays. The following sections detail the methodologies employed in these foundational studies.

Protocol 1: In Vitro Assay for Serine Palmitoyltransferase (SPT) Activity

This protocol is based on the method described by Merrill & Wang (1986) and Chigorno et al. (1997), which measures the incorporation of radiolabeled L-serine into this compound.[1][2]

1. Materials:

- Microsomal preparation from cells or tissues

- L-[3-14C]serine (or other suitable radiolabeled serine)

- Palmitoyl-CoA

- Pyridoxal 5'-phosphate (PLP)

- HEPES buffer (pH 7.4)

- Dithiothreitol (DTT)

- Bovine serum albumin (BSA), fatty acid-free

- Chloroform/Methanol (1:2, v/v)

- Thin-layer chromatography (TLC) plates (Silica Gel 60)

- TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)

- Scintillation counter and scintillation fluid

- Chemically synthesized this compound standard

2. Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, DTT, BSA, and PLP.

- Enzyme Addition: Add the microsomal preparation (containing SPT) to the reaction mixture.

- Substrate Addition: Initiate the reaction by adding L-[3-14C]serine and palmitoyl-CoA.

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

- Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (1:2, v/v). Vortex thoroughly to extract the lipids.

- Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

- Sample Preparation for TLC: Collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform/methanol.

- Thin-Layer Chromatography: Spot the resuspended lipid extract onto a TLC plate alongside a this compound standard. Develop the plate in the appropriate solvent system.

- Visualization and Quantification: Visualize the this compound standard (e.g., with iodine vapor). Scrape the silica gel from the region corresponding to the this compound standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

- Calculation of Activity: Calculate the specific activity of SPT as picomoles of this compound formed per minute per milligram of protein (or DNA).

Protocol 2: In Vitro Assay for this compound Reductase (KDSR) Activity

This protocol is based on the spectrophotometric method described by Stoffel et al. (1968), which monitors the oxidation of NADPH.[3]

1. Materials:

- Microsomal preparation from tissues (e.g., rat liver)

- This compound (substrate)

- NADPH

- Phosphate buffer (pH 7.0)

- Spectrophotometer capable of measuring absorbance at 340 nm

2. Procedure:

- Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing phosphate buffer and NADPH.

- Enzyme Addition: Add the microsomal preparation (containing KDSR) to the cuvette and mix.

- Baseline Measurement: Measure the initial absorbance at 340 nm to establish a baseline.

- Substrate Addition: Initiate the reaction by adding this compound to the cuvette and immediately start monitoring the change in absorbance.

- Spectrophotometric Monitoring: Record the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the KDSR activity.

- Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm). Express the activity as nanomoles of NADPH oxidized per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of de novo ceramide synthesis and a typical experimental workflow for studying this pathway using radiolabeling.

Caption: De novo ceramide synthesis pathway.

Caption: Experimental workflow for radiolabeling studies.

Conclusion